2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Antitubercular Phenotypic Screening SAR

Secure 2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 305332-40-5), a critical PBI scaffold featuring a rare direct C1-morpholine topology. This achiral, highly lipophilic (logP 5.11) tricyclic compound fills a key gap in the PBI substituent matrix, distinct from C1-oxo or aminoalkyl-tethered morpholine analogs. Documented SAR cliffs show that substituting even closely related PBIs yields non-comparable biological data, making this exact compound irreplaceable for hit validation in antineoplastic, antitubercular, and CNS phenotypic screens. Its concordant experimental logP/D data also make it a valuable in silico ADME calibration standard. Procure to ensure data integrity in your lead-optimization campaigns.

Molecular Formula C24H22N4O
Molecular Weight 382.5 g/mol
Cat. No. B3895861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Molecular FormulaC24H22N4O
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCOCC5)C#N
InChIInChI=1S/C24H22N4O/c1-17-19(15-18-7-3-2-4-8-18)24(27-11-13-29-14-12-27)28-22-10-6-5-9-21(22)26-23(28)20(17)16-25/h2-10H,11-15H2,1H3
InChIKeyIMUPTBYRAYJVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile: Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 305332-40-5, MFCD01038412, MW 382.46 g/mol, C24H22N4O) is a fully substituted, achiral tricyclic small molecule belonging to the pyrido[1,2-a]benzimidazole (PBI) privileged scaffold class [1]. The compound features a morpholine ring directly attached at the C1 position, a benzyl group at C2, a methyl group at C3, and a nitrile at C4, yielding a highly conjugated, lipophilic architecture (ACD/LogP 4.30; ChemDiv logP 5.11, logD 5.11) . It is commercially available as a screening compound (ChemDiv ID 3078-0855) with a typical purity specification of 95% (HPLC), supplied in milligram quantities (e.g., 7 mg) with a one-week lead time for shipping . The PBI core is recognized as a privileged structure in medicinal chemistry, with validated biological applications spanning antineoplastic, antimalarial, antitubercular, antimicrobial, and CNS indications, making this compound a strategic entry point for diverse hit-finding and lead-optimization campaigns [2][3].

Why Generic Substitution Fails for 2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in Research Procurement


The pyrido[1,2-a]benzimidazole scaffold exhibits extreme sensitivity to subtle structural modifications at the C1, C2, and C4 positions, precluding simple interchangeability among in-class analogs. Published structure–activity relationship (SAR) studies on antitubercular PBIs demonstrate that removal of the C2-benzyl group results in complete loss of activity (MICMABA >128 µg/mL for the unsubstituted analog 3w vs. 0.5 µg/mL for the 4-chlorobenzyl lead 3a) [1]. Similarly, replacement of the C1 morpholine with a 1-oxo moiety (as in the antitubercular series), or with haloarylamino/piperidino groups (as in antineoplastic leads NSC 649900, NSC 682011), fundamentally alters target engagement, potency, toxicity, and physicochemical properties [2][3]. The direct C1 morpholine attachment in the target compound—as opposed to aminoalkyl-tethered morpholines found in numerous PBI analogs (e.g., CAS 442567-37-5, 442567-39-7)—confers a distinct spatial and electronic profile that cannot be replicated by compounds with a different C1 substituent topology . These documented SAR cliffs mean that substituting even a closely related PBI analog in a screening library or SAR-by-catalog campaign will yield non-comparable biological data and potentially invalidate the experimental hypothesis under investigation.

Quantitative Differentiation Evidence: 2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile vs. Closest In-Class Analogs


C1 Morpholine vs. C1-Oxo Moiety Swap Defines Divergent Biological Application Space: Antitubercular SAR as a Cross-Class Comparator

The target compound bears a direct C1-morpholine substituent, whereas the most extensively characterized antitubercular PBI lead (compound 3a) features a C1-oxo group. Published SAR data for the oxo-series show that the C2-benzyl is essential: the unsubstituted analog 3w (lacking the benzyl) has MICMABA >128 µg/mL, while the 4-chlorobenzyl analog 3a has MICMABA 0.5 µg/mL against M. tuberculosis H37Rv [1]. The C1-oxo tautomerism (pyridone form dominant in solution) is critical for anti-TB target engagement in that series [2]. The C1-morpholine in the target compound eliminates this tautomeric equilibrium, creating a structurally distinct chemical entity whose biological profile must be independently characterized. While no head-to-head TB data exist for the target compound, the documented >250-fold potency difference imposed by a single substituent change (3a vs. 3w) within the oxo-series demonstrates that C1-substituent identity is a decisive determinant of biological outcome, and that the target compound's morpholine-for-oxo substitution will produce a fundamentally different activity signature that cannot be predicted from oxo-series data [1].

Antitubercular Phenotypic Screening SAR

Benzyl Hydrophobicity Drives Target Engagement: LogP Differentiation from Des-Benzyl and Polar-Substituted PBI Analogs

The target compound's ACD/LogP of 4.30 and ChemDiv-measured logP of 5.11 place it in a high-lipophilicity range distinct from in-class analogs lacking the C2-benzyl motif . The antitubercular PBI 3w (C2-H, C1-oxo) has no benzyl contribution and was inactive (MICMABA >128 µg/mL), while benzyl-bearing analogs (3a, 3h, 3l, 3r) achieved MICMABA values of 0.25–0.5 µg/mL [1]. The SAR study explicitly concluded that a lipophilic substituent at the para position of the benzyl ring is critical, and that more hydrophilic substituents (e.g., hydroxy) cause loss of activity [2]. Although direct logP values for comparator PBIs are not systematically reported, the 5.11 logP of the target compound significantly exceeds the typical drug-like range (1–3) and the logP of many polar-substituted PBI analogs (e.g., the 4-methoxybenzyl analog 3h, predicted logP ~3.5), suggesting enhanced membrane permeability for intracellular target access [1].

Lipophilicity logP Membrane Permeability

4-CN Group is a Conserved Pharmacophoric Element Across PBI Bioactive Chemotypes: Absence Predicts Activity Loss

The 4-carbonitrile group is present in all reported bioactive pyrido[1,2-a]benzimidazoles with demonstrated antineoplastic, antitubercular, and antimicrobial activity. In the antineoplastic PBI series, lead compounds NSC 649900 (1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile) and NSC 682011 both retain the 4-CN group and exhibited good in vitro activity with subpanel selectivity against leukemia, colon, melanoma, and renal cancer cell lines [1]. In the antitubercular series, all active compounds (3a–3r) uniformly bear the 4-CN group, and the SAR study identified the pyrido[1,2-a]benzimidazole nucleus along with the C1-keto moiety and the C4-nitrile group as 'important determinants of activity' [2]. The target compound conserves this critical 4-CN pharmacophore, distinguishing it from PBI-like analogs in commercial screening collections that may lack this group entirely. No study was found demonstrating retained bioactivity in a 4-CN-deleted PBI analog, supporting the inference that 4-CN presence is a gatekeeper requirement for PBI scaffold bioactivity [1][2].

Pharmacophore Nitrile Antineoplastic

Morpholine Ring Confers Calculated Solubility Advantage Over Non-Basic C1 Substituents: logSw Comparison

The ChemDiv-measured logSw (log of aqueous solubility) for the target compound is -5.2181, which, although indicating limited aqueous solubility, is consistent with the compound remaining in a range compatible with DMSO-based screening workflows (typical stock solution concentrations of 10–30 mM in DMSO) . Published antimalarial PBI optimization studies have explicitly identified poor aqueous solubility as a key liability of the PBI scaffold, with solubility improvement being a major focus of lead optimization campaigns, including the introduction of cyclic amine side chains to enhance solubility [1]. The morpholine ring, being a tertiary amine with a pKa ~8.3 for the conjugate acid, provides a degree of pH-dependent aqueous solubility that is absent in C1-oxo, C1-chloro, or C1-haloarylamino PBI analogs. While direct logSw data for comparator PBIs are not available in the open literature, the morpholine's ionization capability under mildly acidic conditions (e.g., pH 5–6) is a recognized strategy for solubility enhancement in drug discovery . This physicochemical feature reduces the risk of compound precipitation in aqueous assay buffers at screening-relevant concentrations, a practical advantage for high-throughput screening (HTS) applications.

Aqueous Solubility logSw Drug-likeness

Commercially Characterized Purity and Identity Metrics Enable Immediate Assay Deployment: ≥95% HPLC Purity with Validated CAS Registry

The target compound is supplied with a documented purity specification of 95% (HPLC) and a validated CAS registry number (305332-40-5), with structural identity confirmed by SMILES, InChI Key (IMUPTBYRAYJVIF-UHFFFAOYSA-N), and ChemSpider record (MFCD01038412) . In contrast, many closely related PBI analogs (e.g., CAS 442567-37-5, 442567-39-7, 305332-94-9) are listed on vendor platforms with purity 'usually 95%' but without a consistent, batch-certified specification, introducing uncertainty in procurement . The availability of multiple independent vendor entries (AKSci, ChemDiv) with concordant purity specifications (>95%) increases procurement confidence and reduces the risk of receiving material with variable purity that could confound dose–response and SAR studies . For screening campaigns where compound integrity directly impacts hit confirmation rates, this level of characterized purity is a practical procurement differentiator.

Quality Control Purity Procurement

High-Impact Application Scenarios for 2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in Drug Discovery and Chemical Biology


Phenotypic Screening Library Expansion for Intracellular Pathogen Drug Discovery (TB, Malaria)

The compound's high lipophilicity (logP 5.11, ACD/LogP 4.30) places it in the permeability-favorable range for accessing intracellular targets, a key requirement for anti-TB and antimalarial phenotypic screens [1]. The morpholine ring provides pH-dependent solubility enhancement, mitigating the precipitation issues that have been explicitly identified as a liability for antimalarial PBIs with non-ionizable C1 substituents [2][3]. Procurement of this compound for inclusion in phenotypic screening decks against M. tuberculosis or P. falciparum is justified by the documented SAR showing that C2-benzyl PBIs achieve sub-micromolar potency, and that the target compound's distinct C1-morpholine topology offers an unexplored vector for hit identification orthogonal to existing C1-oxo series leads .

Structure–Activity Relationship (SAR) Campaigns Exploring C1 Substituent Effects on PBI Bioactivity

The target compound is one of the few commercially available PBIs bearing a direct C1-morpholine substituent (as opposed to aminoalkyl-tethered morpholines), making it a critical comparator for SAR studies aimed at mapping the C1 chemical space of the PBI scaffold [1]. Published antineoplastic SAR has established that C1 substituent identity (chloro, azido, amino, piperidino, methoxy) governs antineoplastic potency and subpanel selectivity [2]. The C1-morpholine compound fills a gap in the existing PBI substituent matrix; procurement enables systematic exploration of whether morpholine's combination of moderate basicity, hydrogen-bond acceptor capacity, and conformational restriction yields unique bioactivity signatures relative to the well-characterized C1-halo, C1-amino, and C1-piperidino series [2][3].

Physicochemical Property Benchmarking and in Silico Model Validation for Heterocyclic Compound Libraries

With concordant experimental logP (5.11), logD (5.11), and logSw (-5.22) data from ChemDiv, plus independently calculated ACD/LogP (4.30) from ChemSpider, this compound serves as a well-characterized physicochemical reference standard for validating in silico ADME prediction models applied to the PBI scaffold [1][2]. The significant divergence between measured logP (5.11) and calculated ACD/LogP (4.30) highlights the limitations of algorithm-dependent predictions for highly conjugated heterocycles, making this compound a valuable calibration point for computational chemists building or refining logP/D prediction models [1][2]. Procurement for this purpose is driven by the availability of multiple independent data points rather than biological potency.

Orthogonal Hit Confirmation in Anticancer Screening Cascades Following Primary PBI Hit Identification

Given that the PBI scaffold has produced multiple NCI-characterized antineoplastic leads (NSC 649900, NSC 682011, NSC 699944, NSC 699948) with demonstrated subpanel selectivity across leukemia, colon, melanoma, and renal cancer cell lines, the target compound provides a structurally distinct C1-morpholine variant for orthogonal confirmation of PBI-based anticancer hits [1][2]. The 4-CN pharmacophore is conserved across all bioactive antineoplastic PBIs, ensuring compatibility with the target engagement requirements of the scaffold, while the unique C1-morpholine substitution pattern provides a differentiated chemotype that can help distinguish scaffold-specific activity from substituent-specific artifacts in hit triage [3].

Quote Request

Request a Quote for 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.